

Preclinical Pharmacological Profile of Bradanicline Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Bradanicline Hydrochloride	
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Executive Summary

Bradanicline Hydrochloride, also known as TC-5619 or ATA-101, is a potent and highly selective full agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1][2] Developed for the treatment of central nervous system disorders, its preclinical profile demonstrates significant potential in modulating cognitive functions and addressing symptoms associated with schizophrenia.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of Bradanicline, summarizing its mechanism of action, receptor binding and functional activity, in vivo efficacy in relevant animal models, and key characteristics. All data is compiled from publicly available scientific literature.

Mechanism of Action

Bradanicline exerts its pharmacological effects by selectively binding to and activating the $\alpha7$ nAChR, a ligand-gated ion channel widely expressed in the central nervous system, including in key regions for cognition like the hippocampus.[3][5] As a full agonist, Bradanicline mimics the action of the endogenous neurotransmitter acetylcholine.[1]

Upon binding, Bradanicline stabilizes the open conformation of the $\alpha 7$ nAChR channel, leading to a rapid influx of cations, most notably calcium (Ca²+).[5][6] This influx of calcium acts as a crucial second messenger, triggering a cascade of downstream cellular events, including the modulation of neurotransmitter release, enhancement of synaptic plasticity, and activation of

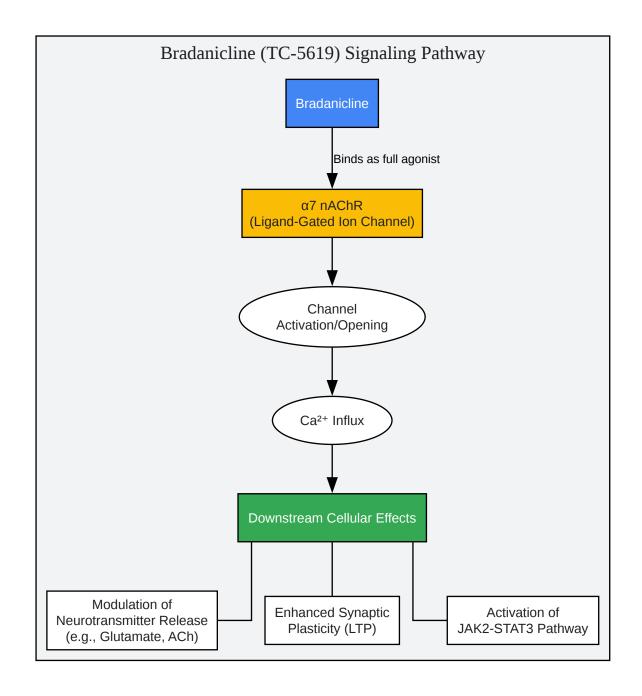




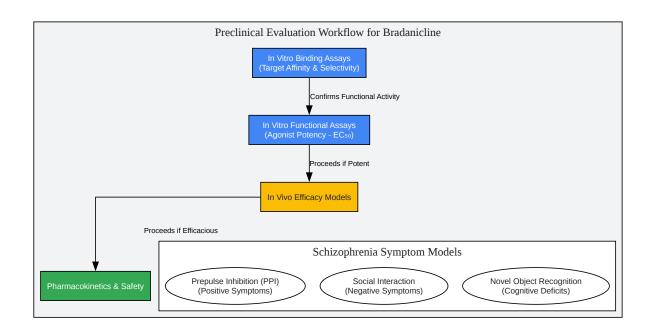


signaling pathways involved in neuroprotection and anti-inflammatory responses.[3][4][5] Its high selectivity, with over a thousand-fold greater affinity for the α 7 subtype compared to other nAChRs like α 4 β 2, muscle, or ganglionic subtypes, suggests a favorable profile with a reduced likelihood of peripheral side effects.[1][3][7]

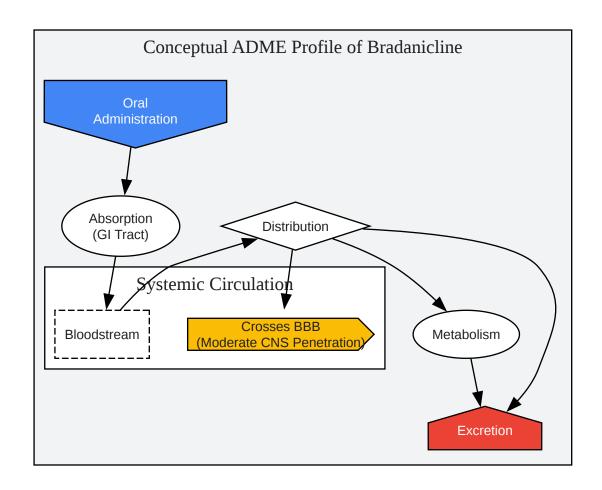












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